Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate
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Overview
Description
Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate is a chemical compound with the molecular formula C14H19IN2O2 It is characterized by the presence of an iodine atom, a methyl ester group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate typically involves the iodination of a precursor compound followed by the introduction of the piperazine moiety. One common method involves the reaction of 3-iodo-4-formylbenzoic acid with 3-methylpiperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the iodine atom, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate involves its interaction with specific molecular targets. The iodine atom and piperazine ring play crucial roles in its binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-iodo-4-(piperazin-1-yl)benzoate
- 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride
- N-methylpiperazine derivatives
Uniqueness
Methyl 3-iodo-4-((3-methylpiperazin-1-yl)methyl)benzoate is unique due to the presence of both an iodine atom and a methylpiperazine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications where these features are advantageous .
Properties
CAS No. |
1131614-99-7 |
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Molecular Formula |
C14H19IN2O2 |
Molecular Weight |
374.22 g/mol |
IUPAC Name |
methyl 3-iodo-4-[(3-methylpiperazin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C14H19IN2O2/c1-10-8-17(6-5-16-10)9-12-4-3-11(7-13(12)15)14(18)19-2/h3-4,7,10,16H,5-6,8-9H2,1-2H3 |
InChI Key |
MSCBSIOSWYRFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)CC2=C(C=C(C=C2)C(=O)OC)I |
Origin of Product |
United States |
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